Cas no 1864735-84-1 (2-(Azetidin-1-yl)-6-fluorobenzaldehyde)

2-(Azetidin-1-yl)-6-fluorobenzaldehyde is a fluorinated benzaldehyde derivative featuring an azetidine substituent at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural motif, combining a reactive aldehyde group with a strained azetidine ring and fluorine substitution. The presence of the fluorine atom enhances metabolic stability and influences electronic properties, while the azetidine ring contributes to conformational rigidity, potentially improving binding affinity in target interactions. The aldehyde functionality offers versatility for further synthetic modifications, making it a valuable intermediate in the development of bioactive molecules. Its well-defined structure ensures consistency in research applications.
2-(Azetidin-1-yl)-6-fluorobenzaldehyde structure
1864735-84-1 structure
Product Name:2-(Azetidin-1-yl)-6-fluorobenzaldehyde
CAS No:1864735-84-1
MF:C10H10FNO
MW:179.190906047821
CID:5712507
PubChem ID:126980599
Update Time:2025-08-11

2-(Azetidin-1-yl)-6-fluorobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(Azetidin-1-yl)-6-fluorobenzaldehyde
    • EN300-725698
    • 1864735-84-1
    • CID 126980599
    • Benzaldehyde, 2-(1-azetidinyl)-6-fluoro-
    • Inchi: 1S/C10H10FNO/c11-9-3-1-4-10(8(9)7-13)12-5-2-6-12/h1,3-4,7H,2,5-6H2
    • InChI Key: SFPKQPFOYITCSG-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1C=O)N1CCC1

Computed Properties

  • Exact Mass: 179.074642105g/mol
  • Monoisotopic Mass: 179.074642105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Density: 1.261±0.06 g/cm3(Predicted)
  • Boiling Point: 303.8±32.0 °C(Predicted)
  • pka: 4.30±0.40(Predicted)

2-(Azetidin-1-yl)-6-fluorobenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-725698-1.0g
2-(azetidin-1-yl)-6-fluorobenzaldehyde
1864735-84-1
1g
$0.0 2023-06-07
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